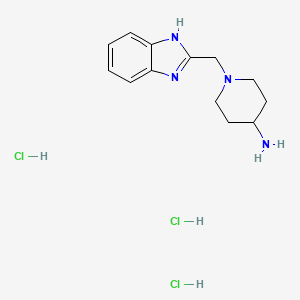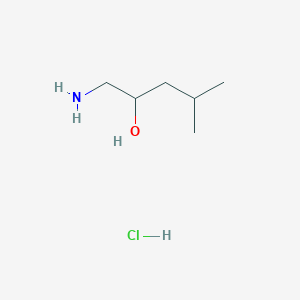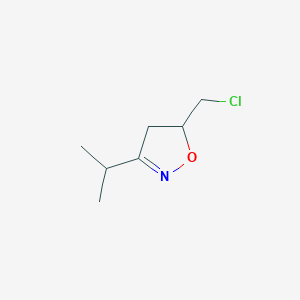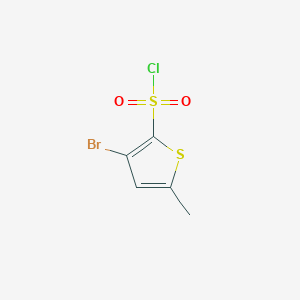![molecular formula C6H11N B1443236 Bicyclo[3.1.0]hexan-2-amine CAS No. 1258639-94-9](/img/structure/B1443236.png)
Bicyclo[3.1.0]hexan-2-amine
Übersicht
Beschreibung
“Bicyclo[3.1.0]hexan-2-amine” is an amine class compound . It has a molecular weight of 133.62 and a molecular formula of C6H12ClN .
Synthesis Analysis
The synthesis of polysubstituted bicyclo[2.1.1]hexanes has been described in various studies . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .
Molecular Structure Analysis
The molecular structure of “Bicyclo[3.1.0]hexan-2-amine” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .
Chemical Reactions Analysis
The convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
Physical And Chemical Properties Analysis
“Bicyclo[3.1.0]hexan-2-amine” has a molecular weight of 133.62 and a molecular formula of C6H12ClN . It is stored at a temperature of 4 degrees Celsius and is in the form of a powder .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes
- Summary of the Application : Saturated bridged-bicyclic compounds like bicyclo[2.1.1]hexanes are under intense investigation as building blocks for pharmaceutical drug design . These compounds can be used to explore chemical space that is inaccessible to aromatic motifs .
- Methods of Application : The synthesis of these compounds involves a photocatalytic cycloaddition reaction that provides access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This operationally simple protocol can prepare bridge-substituted structures that represent ortho, meta, and polysubstituted benzene bioisosteres .
- Results or Outcomes : The method has been used to synthesize saturated analogues of biorelevant trisubstituted benzenes .
Application 2: Preparation of New Bicyclo[2.1.1]hexane Compact Modules
- Summary of the Application : The use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
- Methods of Application : The system can readily be derivatized with numerous transformations .
- Results or Outcomes : This method opens the gate to sp3-rich new chemical space .
Application 3: Synthesis of Bicyclo[3.1.0]hexanes by (3 + 2) Annulation
- Summary of the Application : The synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation .
- Methods of Application : The method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation .
- Results or Outcomes : Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
Application 4: Synthesis of Bicyclo[3.1.0]hexanes by (3 + 2) Annulation
- Summary of the Application : This research reports the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
- Methods of Application : The method involves using an organic or an iridium photoredox catalyst and blue LED irradiation .
- Results or Outcomes : Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
Application 5: Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes
- Summary of the Application : This research describes a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .
- Methods of Application : The method involves a photocatalytic cycloaddition reaction .
- Results or Outcomes : The method has been used to synthesize saturated analogues of biorelevant trisubstituted benzenes .
Application 6: Preparation of New Bicyclo[2.1.1]hexane Compact Modules
- Summary of the Application : This research focuses on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
- Methods of Application : The system can readily be derivatized with numerous transformations .
- Results or Outcomes : This method opens the gate to sp3-rich new chemical space .
Application 7: Synthesis of Bicyclo[3.1.0]hexanes by (3 + 2) Annulation
- Summary of the Application : This research reports the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
- Methods of Application : The method involves using an organic or an iridium photoredox catalyst and blue LED irradiation .
- Results or Outcomes : Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
Application 8: Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes
- Summary of the Application : This research describes a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .
- Methods of Application : The method involves a photocatalytic cycloaddition reaction .
- Results or Outcomes : The method has been used to synthesize saturated analogues of biorelevant trisubstituted benzenes .
Application 9: Preparation of New Bicyclo[2.1.1]hexane Compact Modules
- Summary of the Application : This research focuses on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
- Methods of Application : The system can readily be derivatized with numerous transformations .
- Results or Outcomes : This method opens the gate to sp3-rich new chemical space .
Zukünftige Richtungen
The use of bridgehead-disubstituted bridged bicyclic compounds has seen enormous growth in recent years . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . This suggests that “Bicyclo[3.1.0]hexan-2-amine” and similar compounds could have significant potential in future research and applications.
Eigenschaften
IUPAC Name |
bicyclo[3.1.0]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6-2-1-4-3-5(4)6/h4-6H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXPMXRWNGMGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.1.0]hexan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



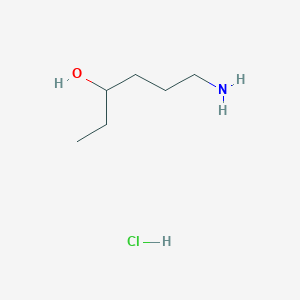
![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1443154.png)


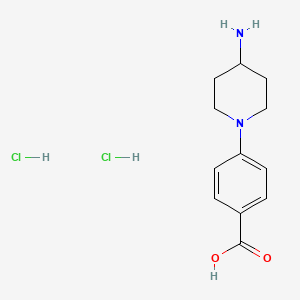
![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)
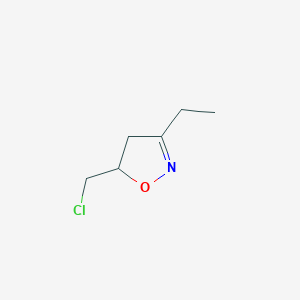
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)

